molecular formula C6H6N2O4 B8070471 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B8070471
M. Wt: 170.12 g/mol
InChI Key: HRHMKAOOSCBQKD-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring with two keto groups at positions 2 and 6, a carboxylic acid group at position 4, and a methyl group at position 3. The presence of these functional groups makes it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include heating the mixture to promote cyclization and using oxidizing agents such as selenium dioxide to introduce the keto groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, solventless reactions and low-cost materials are often employed to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aldehyde, or substituted pyrimidines. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate binding. Others may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHMKAOOSCBQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990701
Record name 6-Hydroxy-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-36-2
Record name 1-Methylorotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
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3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 3
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 4
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3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 5
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 6
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

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